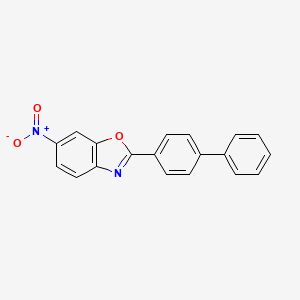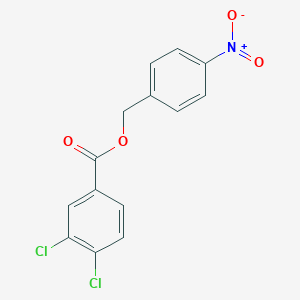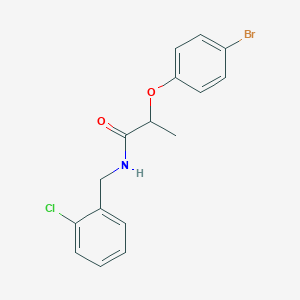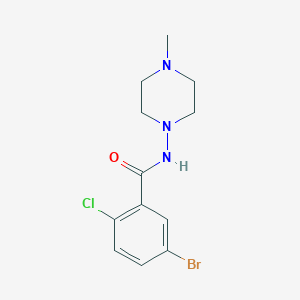
5-bromo-2-chloro-N-(1-phenylethyl)benzamide
Descripción general
Descripción
5-bromo-2-chloro-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(1-phenylethyl)benzamide is not fully understood. However, it is known to inhibit the activity of certain proteins and enzymes involved in various biological processes such as cancer, inflammation, and neurodegenerative diseases. It is also known to modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(1-phenylethyl)benzamide are dependent on the specific biological process being studied. However, it is known to have anti-inflammatory, anti-cancer, and neuroprotective effects. It is also known to modulate the immune system and regulate cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-chloro-N-(1-phenylethyl)benzamide in lab experiments is its high potency and selectivity for certain proteins and enzymes. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity and lack of specificity for other proteins and enzymes.
Direcciones Futuras
There are several future directions for the use of 5-bromo-2-chloro-N-(1-phenylethyl)benzamide in scientific research. One possible direction is the development of more potent and selective analogs for specific biological processes. Another direction is the study of its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action and specific targets of this compound.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(1-phenylethyl)benzamide is widely used in scientific research for its various applications. It is commonly used as a chemical probe to study the function of proteins and enzymes involved in various biological processes such as cancer, inflammation, and neurodegenerative diseases. It is also used as a starting material for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10(11-5-3-2-4-6-11)18-15(19)13-9-12(16)7-8-14(13)17/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTIHXDYGVQYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4111801.png)

![ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4111820.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B4111823.png)
![2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4111835.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4111851.png)

![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4111893.png)
